molecular formula C21H22N4O6S B2972560 N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide CAS No. 314247-79-5

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide

Cat. No.: B2972560
CAS No.: 314247-79-5
M. Wt: 458.49
InChI Key: VROYKWGLNAFFNC-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide features a sulfamoylphenyl backbone linked to a 2,6-dimethoxypyrimidin-4-yl group and a 4-ethoxybenzamide moiety. This structure combines a sulfonamide group (critical for hydrogen bonding and target interaction) with a pyrimidine ring (common in kinase inhibitors) and a substituted benzamide for enhanced solubility or lipophilicity.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O6S/c1-4-31-16-9-5-14(6-10-16)20(26)22-15-7-11-17(12-8-15)32(27,28)25-18-13-19(29-2)24-21(23-18)30-3/h5-13H,4H2,1-3H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROYKWGLNAFFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest promising biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O7S, with a molecular weight of 474.5 g/mol. The compound consists of a pyrimidine moiety linked to a sulfamoyl group and an ethoxybenzamide structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in cellular processes, potentially affecting DNA synthesis and cellular signaling pathways. The sulfonamide group enhances its interaction with target proteins, making it a candidate for further investigation as an enzyme inhibitor.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that derivatives containing the 2,6-dimethoxypyrimidine moiety showed promising activity against the MCF-7 breast carcinoma cell line, with some compounds achieving an IC50 value of 1.72 μg/mL compared to 5-fluorouracil's 4.8 μg/mL .
  • The binding affinity of these compounds to carbonic anhydrase IX (CAIX), a target in cancer therapy, was assessed through molecular docking studies, indicating favorable interactions with active site residues .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity:

  • Compounds with similar structures have been tested for antibacterial and antifungal properties using the well diffusion method. Some derivatives exhibited broad-spectrum antimicrobial activities comparable to established antibiotics .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Evaluation : A series of novel heterocyclic thioureas were synthesized and tested for cytotoxicity against cancer cell lines. The most potent compounds showed significant inhibition rates, suggesting that modifications in the pyrimidine structure can enhance anticancer efficacy .
  • Molecular Docking Studies : Molecular docking simulations indicated that certain derivatives bind effectively to CAIX, providing insights into their potential as targeted therapies for cancer .
  • Antimicrobial Testing : In vitro studies demonstrated that some derivatives exhibited comparable or superior antimicrobial activity against tested microorganisms when compared to reference drugs .

Data Summary Table

Compound NameMolecular FormulaActivity TypeIC50 Value (μg/mL)Reference
This compoundC21H22N4O7SAnticancer1.72
Related Thiourea DerivativeVariesAnticancerVaries
Various DerivativesVariesAntimicrobialComparable to antibiotics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences Potential Implications References
Target Compound :
N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)-4-ethoxybenzamide
C₂₁H₂₂N₄O₆S (est.) 457.49 4-ethoxybenzamide Reference compound Balanced lipophilicity; moderate solubility
N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2,6-dimethoxybenzamide (STK083324) C₂₁H₂₂N₄O₇S 474.49 2,6-dimethoxybenzamide Dimethoxy vs. ethoxy substituent Higher polarity; reduced membrane permeability
N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,2-diphenylacetamide (CAS 349644-63-9) C₂₆H₂₄N₄O₅S 504.56 Diphenylacetamide Bulky diphenyl group Enhanced steric hindrance; possible metabolic stability issues
N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide (CAS 735321-15-0) C₂₃H₂₄N₄O₅S 484.52 2,6-dimethylpyrimidine, propanoylphenoxy Methyl vs. methoxy on pyrimidine Increased lipophilicity; altered target binding
N-(4-{[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(2-phenoxyethoxy)benzamide (CAS 881559-52-0) C₂₇H₂₆N₄O₇S 550.58 4-(2-phenoxyethoxy)benzamide Extended phenoxyethoxy chain Higher molecular weight; potential solubility challenges

Structural and Functional Insights

Pyrimidine Modifications
  • Dimethoxy vs.
  • Ethoxy vs. Methoxy (Target vs. STK083324) : The 4-ethoxy group in the target compound introduces a larger alkyl chain, moderately increasing lipophilicity (logP +0.3–0.5) compared to STK083324’s 2,6-dimethoxybenzamide .
Benzamide Variations
  • Diphenylacetamide () : The bulky diphenyl group in CAS 349644-63-9 may hinder rotational freedom, affecting binding to flat enzymatic pockets (e.g., kinases) .
  • Phenoxyethoxy Extension (): The extended chain in CAS 881559-52-0 adds steric bulk and polarity, which could reduce oral bioavailability despite improving target affinity .
Sulfamoyl Linker

The sulfamoyl group (-SO₂NH-) is conserved across analogs, suggesting its role in critical interactions (e.g., with ATP-binding pockets in kinases or bacterial dihydropteroate synthase in sulfa drugs) .

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